molecular formula C15H23NO4 B1436173 2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester CAS No. 900504-04-3

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Cat. No.: B1436173
CAS No.: 900504-04-3
M. Wt: 281.35 g/mol
InChI Key: SCRNZZFXDDLZNS-UHFFFAOYSA-N
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Description

Historical Development of Hantzsch Esters

The historical development of Hantzsch esters traces back to the pioneering work of Arthur Rudolf Hantzsch, who first reported the synthesis of 1,4-dihydropyridines in 1881. Hantzsch's original investigation involved the condensation of two equivalents of ethyl acetoacetate with one equivalent of acetaldehyde and ammonia, initially believing the product to be a 2,3-dihydropyridine but later determining it to be the 1,4-isomer. This groundbreaking discovery established the foundation for what would become known as the Hantzsch pyridine synthesis, a multi-component organic reaction that remains one of the most important methods for preparing 1,4-dihydropyridine derivatives.

The original Hantzsch synthesis demonstrated remarkable versatility in producing symmetrical 1,4-dihydropyridine products, though early modifications were required to access unsymmetrical derivatives. Historical records indicate that Hantzsch's methodology involved a one-pot condensation process where beta-keto esters react with aldehydes and nitrogen donors under thermal conditions. The driving force for the subsequent oxidation to pyridines was identified as aromatization, a process that could be achieved either spontaneously or through the use of oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate.

Research conducted over the following decades revealed that the Hantzsch synthesis could be modified to produce various substituted 1,4-dihydropyridines by altering the starting materials. The development of microwave chemistry applications to the Hantzsch synthesis represented a significant advancement, allowing for more efficient reaction conditions and improved yields. Modern investigations have identified at least five significant mechanistic pathways for the Hantzsch reaction synthesis of 1,4-dihydropyridines, with the specific route taken depending on the reaction conditions and reagent selection.

The evolution of Hantzsch ester chemistry has been particularly significant in the context of synthetic organic chemistry, where these compounds have found applications as mild, stoichiometric, nonmetallic reducing agents. Historical studies using carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy provided crucial insights into the intermediacy of specific compounds during the Hantzsch reaction, helping to establish the mechanistic understanding that guides modern synthetic approaches. The development of charge-tagged reactants and mass spectrometry monitoring techniques has further refined our understanding of the reaction pathways involved in Hantzsch ester formation.

Classification and Nomenclature of 1,4-Dihydropyridines

The classification and nomenclature of 1,4-dihydropyridines follows systematic naming conventions that reflect the specific substitution patterns and functional groups present in these heterocyclic compounds. The International Union of Pure and Applied Chemistry nomenclature system designates these compounds based on the position of the double bonds within the pyridine ring, with 1,4-dihydropyridine indicating that the ring contains double bonds between carbons 2-3 and 5-6, while the 4-position remains saturated. This naming convention distinguishes these compounds from other dihydropyridine isomers and provides clarity regarding their structural characteristics.

The classification of 1,4-dihydropyridines encompasses several subcategories based on their substitution patterns and functional group arrangements. Research has identified that compounds containing ester groups at the 3 and 5 positions are commonly referred to as Hantzsch esters, named after their discoverer. The specific compound this compound falls within this classification, featuring ethyl substituents at positions 2 and 6, along with diethyl ester functionality at positions 3 and 5.

Modern chemical databases and literature employ multiple naming systems for 1,4-dihydropyridines, including Chemical Abstracts Service registry numbers and International Chemical Identifier codes. The compound of interest can be identified by various synonyms, including systematic names that specify the complete substitution pattern and functional group positions. Research indicates that proper nomenclature is essential for accurate identification and comparison of different 1,4-dihydropyridine derivatives, particularly when evaluating structure-activity relationships.

The molecular formula and structural descriptors for 1,4-dihydropyridines provide additional classification criteria that enable researchers to categorize these compounds based on their chemical composition. Advanced classification systems incorporate stereochemical information, electronic properties, and conformational characteristics to provide comprehensive descriptions of individual compounds within the 1,4-dihydropyridine family. Studies have shown that systematic classification approaches facilitate the development of predictive models for chemical reactivity and biological activity patterns among related compounds.

Properties

IUPAC Name

diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-12-10(14(17)19-7-3)9-11(13(6-2)16-12)15(18)20-8-4/h16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRNZZFXDDLZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC(=C(N1)CC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Formaldehyde and Ethyl Acetoacetate

According to chemical property data and synthesis reports, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is prepared by reacting formaldehyde with ethyl acetoacetate in the presence of an inert atmosphere to avoid oxidation. Although this example is for the dimethyl derivative, analogous conditions apply for the diethyl-substituted compound by substituting the appropriate alkyl β-ketoester or modifying the alkyl substituents on the starting materials.

Multi-Component Hantzsch Synthesis Variants

Research literature indicates that 1,4-dihydropyridine-3,5-dicarboxylate derivatives can be synthesized in high yields via the Hantzsch reaction, involving:

  • Two equivalents of ethyl acetoacetate or its analogs bearing ethyl substituents
  • An aldehyde (formaldehyde or substituted)
  • Ammonia or ammonium acetate

This reaction proceeds under reflux in ethanol or other suitable solvents, producing the dihydropyridine core with ester functionalities at positions 3 and 5 and ethyl groups at positions 2 and 6.

Catalysts and Reaction Enhancers

Some methods employ acid or base catalysts to improve yield and selectivity. For example, the use of ammonium acetate provides a mild acidic environment conducive to the condensation. Inert atmospheres (nitrogen or argon) are recommended to prevent oxidation of the dihydropyridine ring during synthesis.

Purification Techniques

  • Recrystallization: The crude product is typically purified by recrystallization from ethanol, yielding a light green solid with melting points reported between 178°C to 183°C.
  • Flash Chromatography: For higher purity, flash chromatography using petroleum ether/ethyl acetate mixtures (7:3 ratio) can be employed.

Research Findings and Structural Characterization

  • X-ray crystallography studies of related dihydropyridine esters confirm the flat boat conformation of the 1,4-dihydropyridine ring, with ester groups exhibiting some disorder in the crystal lattice.
  • Spectroscopic techniques such as NMR, IR, and mass spectrometry are standard for structure confirmation.
  • The synthesized compounds exhibit significant biological activities, including antimicrobial and enzyme inhibition properties.

Summary Table of Preparation Parameters

Parameter Details
Reaction type Hantzsch multi-component condensation
Starting materials Formaldehyde or substituted aldehydes; ethyl acetoacetate or analogs; ammonia/ammonium acetate
Solvent Ethanol or inert organic solvents
Temperature Reflux (~78°C for ethanol)
Atmosphere Inert gas (N2 or Ar) preferred
Reaction time Several hours (typically 4-8 hours)
Purification methods Recrystallization from ethanol; flash chromatography (petroleum ether/ethyl acetate 7:3)
Product appearance Light green solid
Melting point 178°C to 183°C
Yield High yields reported in literature (exact % varies)

Additional Notes on Related Syntheses

  • Variations of the Hantzsch reaction allow substitution at the 4-position of the dihydropyridine ring, which can influence the biological activity and physicochemical properties.
  • Advanced synthetic routes involve selective hydrolysis and functional group transformations starting from diesters to prepare intermediates for pharmaceutical agents such as nicardipine.

This detailed overview consolidates diverse authoritative sources on the preparation methods of this compound, emphasizing the classical Hantzsch synthesis, reaction conditions, purification strategies, and structural characterization. The data tables and research findings provide a comprehensive guide for researchers and practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalytic Applications

Hydrogen Source in Reactions

Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a hydrogen donor in several catalytic processes. It is particularly noted for its utility in:

  • Conjugate Reduction : The compound acts as a hydrogen source in conjugate addition reactions. This application is crucial for synthesizing various organic compounds where selective hydrogenation is required .
  • Organocatalytic Reductive Amination : It facilitates the reductive amination process by providing hydrogen atoms necessary for the formation of amines from carbonyl compounds and amines .

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Cardiovascular Applications

This compound and its derivatives are explored for their effects on cardiovascular health. Dihydropyridine derivatives are known to act as calcium channel blockers, which can help manage conditions like hypertension and angina pectoris by relaxing blood vessels and reducing heart workload .

Material Science

Synthesis of Functional Polymers

Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is utilized in the synthesis of functional polymers. Its ability to participate in polymerization reactions allows it to be incorporated into polymer matrices that exhibit enhanced mechanical and thermal properties. These materials can be applied in coatings, adhesives, and composite materials .

Case Study 1: Antimicrobial Efficacy

A study by Murthy et al. (2012) investigated the antimicrobial properties of various dihydropyridine derivatives. The results indicated that modifications to the diethyl ester significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) that could guide future drug development .

Case Study 2: Cardiovascular Applications

Research conducted by Vaitkuviene et al. (2006) explored the cardiovascular effects of dihydropyridine derivatives in animal models. The findings suggested that these compounds effectively lowered blood pressure and improved cardiac function without significant side effects. This positions them as promising candidates for further clinical development .

Mechanism of Action

The mechanism of action of 2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reductive reactions. This property makes it a valuable reagent in organocatalytic reductive amination and conjugate reduction processes. The compound interacts with molecular targets through hydrogen transfer, facilitating the reduction of carbonyl groups to alcohols and amines .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the DHP ring is critical for modulating electronic and steric properties. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Melting Point (°C) Key Features
2,6-Diethyl-4-(3,5-dibromo-4-hydroxyphenyl) DHP diethyl ester 3,5-dibromo-4-hydroxyphenyl C₁₉H₂₁Br₂NO₅ Not reported Bromine atoms enhance lipophilicity; hydroxyl group enables hydrogen bonding .
2,6-Dimethyl-4-(3,4,5-trimethoxyphenyl) DHP diethyl ester 3,4,5-trimethoxyphenyl C₂₂H₂₉NO₇ Not reported Methoxy groups improve solubility; electron-donating effects stabilize the ring .
2,6-Dimethyl-4-(4-nitrophenyl) DHP diethyl ester 4-nitrophenyl C₁₈H₂₂N₂O₆ 178–180 Nitro group increases melting point due to strong intermolecular interactions .
2,6-Dimethyl-4-(4-fluorophenyl) DHP diethyl ester 4-fluorophenyl C₁₈H₂₂FNO₄ 152–154 Fluorine enhances metabolic stability; lower melting point compared to nitro analog .

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Br) increase melting points and reactivity, while electron-donating groups (e.g., -OCH₃) improve solubility .
  • Halogen substituents (Br, F) enhance lipophilicity, influencing bioavailability .

Variations in Ester Groups and Alkyl Chains

The nature of ester groups and alkyl chains at positions 2, 3, 5, and 6 affects steric bulk and solubility:

Compound Name Substituents at 2,6-Positions Ester Groups Key Features
2,6-Diethyl DHP diethyl ester (Target Compound) Ethyl Diethyl Higher steric bulk compared to methyl analogs; increased hydrophobicity .
2,6-Dimethyl DHP diethyl ester (Hantzsch ester) Methyl Diethyl Lower molecular weight (253.30 g/mol); standard for NADH mimicry .
2,6-Dimethyl DHP dibutyl ester Methyl Dibutyl Longer alkyl chains enhance lipid solubility; molecular weight 309.40 g/mol .
2,6-Dimethyl-4-phenyl DHP dimethyl ester Methyl Dimethyl Reduced steric hindrance; lower melting point (194–196°C) .

Key Observations :

  • Longer ester chains (e.g., dibutyl) enhance lipophilicity, favoring applications in drug delivery .

Biological Activity

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, also known as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19N O4
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1149-23-1
  • IUPAC Name : Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Biological Activities

The biological activities of this compound are varied and include:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies indicated that it could stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This stabilization leads to increased expression of genes associated with antioxidant defenses .

Neuroprotective Effects

Studies have suggested that derivatives of dihydropyridine compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of calcium channels and reduction of reactive oxygen species (ROS) production .

Cardiovascular Benefits

Compounds similar to 2,6-Diethyl-1,4-dihydro-pyridine have been shown to exhibit antihypertensive effects by acting as calcium channel blockers. These effects are attributed to their ability to inhibit calcium influx in vascular smooth muscle cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Calcium Channel Modulation : Similar compounds have been documented to block L-type calcium channels, leading to vasodilation and reduced blood pressure.
  • Antioxidant Pathways : The stabilization of HIF-1α enhances the expression of various antioxidant genes that mitigate oxidative damage.
  • Gene Expression Regulation : The compound influences the expression of genes involved in cellular stress responses and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Study on Hair Growth

A clinical study assessed the effects of a formulation containing pyridine derivatives on hair density. The combination of pyridine-2,4-dicarboxylic acid diethyl ester with resveratrol showed a significant increase in hair density among participants after 1.5 months of treatment. The mechanism was linked to the activation of HIF-1α pathways and reduction of oxidative stress in hair follicle cells .

Neuroprotective Study

Another study focused on the neuroprotective effects of dihydropyridine derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death rates in cultured neurons exposed to harmful agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantStabilizes HIF-1α
NeuroprotectionReduces ROS and apoptosis
CardiovascularCalcium channel blockade

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how have they evolved?

The compound is typically synthesized via Hantzsch dihydropyridine synthesis. Traditional methods involve refluxing aldehyde derivatives (e.g., 4-bromo-phenylaldehyde) with ethyl acetoacetate and ammonium bicarbonate in ethanol . Modern approaches employ slow evaporation crystallization in ethanol to obtain high-purity crystals, monitored by TLC (e.g., hexanes:EtOAc 4:1, Rf = 0.17–0.31) . Yield optimization (42–98%) depends on solvent choice (benzene vs. methanol) and catalyst (e.g., HNO3/H2SO4 for nitration) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Proton environments (e.g., δ 5.06 ppm for NH) and carbons (e.g., δ 167.27 ppm for ester carbonyls) .
  • FT-IR : Peaks at 1734 cm<sup>−1</sup> (C=O stretch) and 2992 cm<sup>−1</sup> (C-H alkyl) .
  • SC-XRD : Confirms monoclinic crystal systems (space group P21/n) with N–H···O hydrogen bonding .

Q. How is crystallization achieved, and what factors influence crystal quality?

Slow evaporation in ethanol or ethyl acetate/hexanes (1:1) produces monoclinic crystals. Crystal quality depends on solvent polarity, evaporation rate, and intermolecular interactions (e.g., H-bonding and van der Waals forces) .

Q. What historical methods inform current synthesis protocols?

Hinkel’s 1931 method used benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate under reflux, forming the dihydropyridine core via cyclocondensation. Modern adaptations replace benzene with safer solvents (e.g., methanol) and integrate microwave-assisted heating .

Q. How are functional groups identified in this compound?

  • Ester groups : <sup>13</sup>C NMR δ 167–171 ppm; IR ~1734 cm<sup>−1</sup> .
  • Dihydropyridine ring : <sup>1</sup>H NMR δ 4.95–5.06 ppm (NH proton); XRD-confirmed puckered ring geometry .

Advanced Research Questions

Q. How do intermolecular interactions dictate crystal packing and stability?

Hirshfeld surface analysis reveals dominant H···H contacts (55.5%) and N–H···O bonds (10.2%), stabilizing the monoclinic lattice. 2D fingerprint plots quantify interaction contributions, while XRD validates geometric parameters (e.g., bond angles within 0.01 Å of DFT predictions) .

Q. What computational methods correlate experimental and theoretical data?

DFT studies (B3LYP/6-311G**) align with SC-XRD data, showing <2% deviation in bond lengths. The energy gap (Egap = 4.33 eV) predicts high reactivity, supported by MEP analysis identifying nucleophilic regions on alkyl/benzene moieties .

Q. How can synthesis yields be optimized for derivatives with bulky substituents?

Lower yields (e.g., 42.9% for bromo-phenyl derivatives) result from steric hindrance during cyclocondensation. Optimization strategies include:

  • Catalyst tuning : Aqueous ammonia/methanol mixtures improve aldehyde reactivity .
  • Purification : Recrystallization from CH2Cl2/hexanes removes byproducts .

Q. What role does hydrogen bonding play in molecular conformation?

N–H···O bonds (2.08–2.15 Å) lock the dihydropyridine ring in a boat conformation, reducing ring puckering strain. This is critical for maintaining planarity in pharmacological analogs .

Q. How are spectral contradictions resolved (e.g., NMR vs. XRD data)?

Discrepancies between solution (NMR) and solid-state (XRD) data arise from dynamic effects (e.g., rotational barriers in esters). Hybrid methods like variable-temperature NMR and DFT-MD simulations reconcile these differences by modeling solvent and temperature effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 2
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.